Angiotensin (1-7)

Overview

Description

Angiotensin 1-7 (Ang- (1-7)) is an endogenous heptapeptide from the renin-angiotensin system (RAS) with a cardioprotective role due to its anti-inflammatory and anti-fibrotic activities in cardiac cells . It shows pharmacologically distinct, tissue-specific actions that differ from those of angiotensin II .

Synthesis Analysis

The polypeptide Ang I can be converted into Ang (1-7) by the actions of neprilysin (NEP) and thimet oligopeptidase (TOP) enzymes. Also, Ang II can be hydrolyzed into Ang (1-7) through the actions of angiotensin-converting enzyme 2 (ACE2) .Molecular Structure Analysis

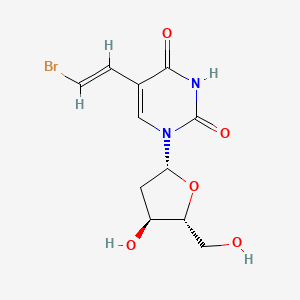

Angiotensin 1-7 has a molecular formula of C41H62N12O11, an average mass of 899.005 Da, and a monoisotopic mass of 898.466125 Da .Chemical Reactions Analysis

Angiotensin (1-7) is a key player in the pathophysiology of hypertension and cardiovascular and renal disease due to its pivotal role in metabolizing vasoconstrictive/hypertrophic/proliferative angiotensin II into favorable angiotensin- (1–7) .Scientific Research Applications

Renin-Angiotensin System

Angiotensin (1-7) is a key peptide of the protective axis and the main component in the new modulatory concept of the renin-angiotensin system . It has been found to regulate nitric oxide (NO) and neurotransmitter levels in the hypothalamic paraventricular .

Hypertension and Cardiac Hypertrophy

Angiotensin (1-7) exerts a cardiovascular protective function mainly by opposing the effects of angiotensin II . It has been found to attenuate hypertension and cardiac hypertrophy .

Renovascular Hypertension

When administered directly in the rostral ventrolateral medulla (RVLM) of two-kidney, one clip (2K1C)-operated rats, Angiotensin (1-7) promoted an increase in the renal sympathetic nerve activity (RSNA) and MAP in 2K1C rats and increased cardiac sympathetic afferent reflex and sympathetic output in renovascular hypertension .

Pancreatic β-cell Dedifferentiation

Angiotensin (1-7) can attenuate high glucose-induced apoptosis and dedifferentiation of pancreatic β-cell . However, the specific signal transduction pathway and mechanism are not yet clear .

Cancer

There is ongoing research into the role of Angiotensin (1-7) in cancer . It is believed that it may provide a novel pharmacological target to improve age-related cardiometabolic risk .

Mechanism of Action

Target of Action

Angiotensin (1-7) [Ang-(1-7)] is an active heptapeptide of the renin–angiotensin system (RAS). It primarily targets the Mas receptor , a G-protein coupled receptor . This receptor plays a crucial role in mediating the beneficial effects of Ang-(1-7), which are often opposite to those of the major effector component of the RAS, angiotensin II (Ang II) .

Mode of Action

Ang-(1-7) binds and activates the Mas receptor, leading to effects that oppose many actions of Ang II . It is a vasodilator agent affecting cardiovascular organs, such as the heart, blood vessels, and kidneys . Ang-(1-7) has been shown to mediate multiple intracellular signaling pathways .

Biochemical Pathways

The renin-angiotensin system (RAS) is a complex system composed of different angiotensin peptides with diverse biological actions mediated by distinct receptor subtypes . The classic RAS comprises the ACE-Ang II-AT1R axis that promotes vasoconstriction, water intake, sodium retention, and increased oxidative stress, fibrosis, cellular growth, and inflammation . The non-classical or alternative RAS is composed primarily of the ACE2-Ang-(1-7)-AT7R pathway that opposes many actions of the Ang II-AT1R axis . Ang-(1-7) mediates multiple intracellular signaling pathways, including the synthesis of nitric oxide primarily via the AKT-eNOS pathway, inhibition of MAP kinase signaling (ERK1/2, p38, and JNK), inhibition of reactive oxygen species (ROS) production by NADPH oxidases, inhibition of TGF-β-SMAD signaling, and modulation of cAMP signaling response .

Pharmacokinetics

The pharmacokinetics of Ang-(1-7) is a critical aspect of its therapeutic utility. Its short half-life and poor pharmacokinetics restrict its therapeutic utility . Research has shown that conjugation of ang-(1-7) with bisphosphonate enables it to utilize bone as a reservoir for the sustained delivery of ang-(1-7) to maintain therapeutic plasma levels .

Result of Action

Ang-(1-7) has been shown to have anti-oxidant and anti-inflammatory effects . It helps protect cardiomyocytes of spontaneously hypertensive rats by increasing the expression of endothelial and neuronal nitric oxide synthase enzymes, augmenting production of nitric oxide . It also exerts a cardiovascular protective function mainly by opposing the effects of Ang II .

Action Environment

The action of Ang-(1-7) is influenced by various environmental factors. The renin-angiotensin system (RAS), of which Ang-(1-7) is a part, plays a key role in the physiological regulation of blood pressure via peripheral and central mechanisms . Dysregulation of the RAS is considered a major factor in the development of cardiovascular pathologies . Therefore, factors that influence the RAS, such as diet, stress, and medication, can also impact the action, efficacy, and stability of Ang-(1-7).

Safety and Hazards

Future Directions

Angiotensin- (1–7) elicits beneficial cardiovascular actions through mas G protein-coupled receptors, which are found in numerous tissues pivotal to control of blood pressure including the brain, heart, kidneys, and vasculature . Despite accumulating evidence for favorable effects of angiotensin- (1–7) in animal models, there is a paucity of clinical studies and pharmacokinetic limitations, thus limiting the development of therapeutic agents to better understand cardiovascular actions of this vasodilatory peptide hormone in humans .

properties

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62N12O11/c1-5-22(4)33(38(61)50-29(17-24-19-45-20-47-24)39(62)53-15-7-9-30(53)40(63)64)52-36(59)28(16-23-10-12-25(54)13-11-23)49-37(60)32(21(2)3)51-35(58)27(8-6-14-46-41(43)44)48-34(57)26(42)18-31(55)56/h10-13,19-22,26-30,32-33,54H,5-9,14-18,42H2,1-4H3,(H,45,47)(H,48,57)(H,49,60)(H,50,61)(H,51,58)(H,52,59)(H,55,56)(H,63,64)(H4,43,44,46)/t22-,26-,27-,28-,29-,30-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHLMTREZMEJCG-GDTLVBQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62N12O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

899.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Angiotensin (1-7) | |

CAS RN |

39386-80-6, 51833-78-4 | |

| Record name | Angiotensin II, des-phe(8)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039386806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin I (1-7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051833784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Angiotensin 1-7 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11720 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline](/img/structure/B1684512.png)

![1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1684514.png)

![3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone](/img/structure/B1684518.png)